molecular formula C16H21ClN4O4 B3105218 tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate CAS No. 1523571-14-3

tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate

Cat. No.: B3105218
CAS No.: 1523571-14-3
M. Wt: 368.81 g/mol
InChI Key: CLIMJYBHBATPAN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate (CAS: 1523571-14-3) is a synthetic organic compound with the molecular formula C₁₆H₂₁ClN₄O₄ and a molecular weight of 368.82 g/mol . The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to a central imidazo[4,5-c]pyridine scaffold substituted with a chlorine atom at the 7-position. Its purity is typically ≥97%, and it is marketed for pharmaceutical research purposes, particularly as a building block in drug discovery .

The Boc groups enhance solubility and stability during synthetic workflows, while the chloro substituent may influence electronic properties and binding interactions in target biomolecules. Suppliers such as EOS Med Chem and CymitQuimica offer this compound for medicinal chemistry applications, with prices ranging from €318.00 per 100 mg .

Properties

IUPAC Name

tert-butyl N-(7-chloro-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIMJYBHBATPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001114159
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-14-3
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-(7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001114159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with the appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridin-4-yl moiety.

    Substitution: The chloro group in the 7-chloro-1H-imidazo[4,5-c]pyridin-4-yl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl alcohol derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridin-4-yl derivatives.

Scientific Research Applications

Tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate involves its role as a protecting group. The tert-butoxycarbonyl group can be added to amines to protect them during chemical reactions. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid .

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The chloro derivative (CAS: 1523571-14-3) and bromo analog (CAS: 1392424-79-1) differ in halogen size and electronegativity. Bromine’s larger atomic radius and lower electronegativity may alter steric interactions and reaction kinetics in Suzuki-Miyaura couplings compared to chlorine .

Molecular Weight Trends :

  • Bromine increases molecular weight significantly (413.27 vs. 368.82 for chloro), impacting pharmacokinetic properties like membrane permeability .

Synthetic Utility: All three compounds serve as intermediates in drug discovery. The chloro and bromo derivatives are preferred for introducing halogen bonds in target proteins, while the non-halogenated variant is used for scaffold diversification .

Commercial Availability and Pricing

  • Chloro derivative : Available from EOS Med Chem and CymitQuimica at premium pricing (€318.00/100 mg) due to demand in kinase inhibitor research .
  • Bromo derivative : Sold by Aladdin Scientific and Amadis Chemical at comparable prices (~$250/250 mg) .
  • Non-halogenated analog: Lower cost (€96.00/250 mg) due to simpler synthesis .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves carbamate formation using tert-butyl chloroformate and a base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran. For imidazo[4,5-c]pyridine derivatives, the amine precursor reacts with tert-butyl chloroformate under controlled conditions (0–25°C, 4–24 hours) to form the carbamate linkage. Monitoring via thin-layer chromatography (TLC) or NMR is recommended to confirm intermediate steps .

Q. How can researchers confirm the compound’s structural identity?

Key techniques include:

  • NMR spectroscopy : Assign peaks for tert-butyl groups (~1.3 ppm in 1^1H NMR) and carbamate carbonyl (~155 ppm in 13^{13}C NMR).
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. What safety precautions are necessary during synthesis?

While some tert-butyl carbamates are non-hazardous (e.g., ), others may require standard lab precautions. Use fume hoods, gloves, and eye protection. Refer to safety data sheets (SDS) for specific handling guidelines, especially when handling chloro-substituted intermediates .

Q. Which solvents are compatible with this compound?

Dichloromethane, tetrahydrofuran, and dimethyl sulfoxide (DMSO) are commonly used for reactions and solubility testing. Avoid protic solvents (e.g., water, alcohols) if the compound is prone to hydrolysis .

Advanced Questions

Q. How can steric hindrance from tert-butyl groups be mitigated during synthesis?

  • Optimize reaction time and temperature (e.g., extended stirring at 25°C).
  • Use bulky bases (e.g., DBU) to deprotonate hindered amines.
  • Monitor reaction progress via 19^{19}F NMR (if fluorine substituents are present) or LC-MS .

Q. What crystallographic challenges arise with imidazo[4,5-c]pyridine derivatives?

  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) and use slow evaporation.
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using WinGX or ORTEP for Windows to refine anisotropic displacement parameters .

Q. How to address discrepancies in biological activity data across studies?

  • Purity : Verify compound purity via HPLC (>95%) and control for residual solvents.
  • Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO <0.1%).
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays .

Q. What computational methods complement experimental structural analysis?

  • DFT calculations : Predict molecular geometry and vibrational frequencies (Gaussian software).
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina.
  • Hirshfeld surface analysis : Quantify intermolecular interactions from crystallographic data .

Q. How to resolve conflicting reports on the compound’s stability under basic conditions?

Conduct kinetic stability studies:

  • pH-dependent degradation : Use buffer solutions (pH 7–12) and monitor via UV-Vis or LC-MS.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Methodological Notes

  • Synthesis Optimization : For low yields, consider microwave-assisted synthesis or flow chemistry () to enhance reaction efficiency.
  • Data Contradiction : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Crystallography : Use SHELXD for phase determination and SHELXL for refinement, referencing bond angles (e.g., C3–C4–N3 = 132.5°) from analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate

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